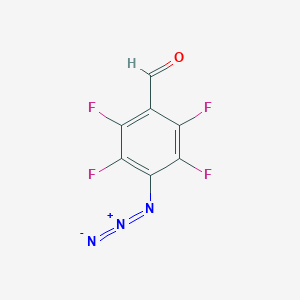

4-Azido-2,3,5,6-tetrafluorobenzaldehyde

Beschreibung

Significance and Versatility as a Research Reagent

The significance of 4-Azido-2,3,5,6-tetrafluorobenzaldehyde in research stems from the dual reactivity of its functional groups. The aldehyde group (-CHO) readily participates in classical carbonyl chemistry, such as reductive amination and the formation of imines and hydrazones. The azide (B81097) group (-N₃), on the other hand, is a cornerstone of "click chemistry," a concept introduced by Nobel laureate K. Barry Sharpless, which emphasizes reactions that are high in yield, stereospecific, and generate inoffensive byproducts.

The azide functional group allows for highly efficient and specific conjugation to molecules containing alkynes or phosphines through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), and the Staudinger ligation, respectively. The presence of four fluorine atoms on the aromatic ring enhances the compound's reactivity and stability. These fluorine atoms are electron-withdrawing, which can influence the reactivity of the azide group in cycloaddition reactions.

This compound serves as a valuable building block for the synthesis of more complex molecules. Its ability to act as a bifunctional linker allows for the connection of two different molecular entities. For instance, the aldehyde can be used to attach the molecule to a substrate or a biomolecule, while the azide remains available for subsequent "click" reactions. This versatility makes it an indispensable reagent in the development of novel materials, probes, and bioconjugates.

Interdisciplinary Relevance in Chemical Sciences

The applications of this compound extend across various disciplines within the chemical sciences, underscoring its interdisciplinary importance.

In chemical biology , it is extensively used for bioconjugation, the process of linking molecules to biological targets such as proteins, nucleic acids, and carbohydrates. This has enabled the development of sophisticated tools for studying biological processes in vitro and in living cells. For example, it has been used to label proteins and track their localization and interactions within a cell. Its application in strain-promoted azide-alkyne cycloaddition (SPAAC) is particularly noteworthy for its utility in living systems, as it does not require a toxic copper catalyst.

In materials science , this compound is employed in the synthesis and modification of polymers and other materials. The azide group can be used to crosslink polymer chains, thereby altering their physical and chemical properties to create materials with desired characteristics. The ability to functionalize surfaces with this reagent through the aldehyde group allows for the subsequent attachment of other molecules via click chemistry, leading to the development of smart materials and functional surfaces.

In medicinal chemistry , this compound is a valuable tool in drug discovery and development. It is used in the construction of complex molecular architectures and in the synthesis of libraries of compounds for high-throughput screening. Its role as a photoaffinity label is also significant; upon photoactivation, the azide group forms a highly reactive nitrene intermediate that can covalently bind to nearby molecules, allowing for the identification of drug targets and the study of ligand-receptor interactions. For instance, derivatives of this compound have been used to create photoreactive analogues of nucleoside-5'-triphosphates to study DNA polymerization and to develop photo-cross-linking agents. nih.gov

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇HF₄N₃O | |

| Molecular Weight | 219.10 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 120384-18-1 | precisepeg.com |

| SMILES | C(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F | nih.gov |

| Purity | >96% | precisepeg.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-azido-2,3,5,6-tetrafluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF4N3O/c8-3-2(1-15)4(9)6(11)7(5(3)10)13-14-12/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZZJXVVOINZGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF4N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 4 Azido 2,3,5,6 Tetrafluorobenzaldehyde

Azide (B81097) Group (–N₃) Reactivity

The chemical behavior of 4-azido-2,3,5,6-tetrafluorobenzaldehyde is largely dictated by the reactivity of its azide (–N₃) functional group. This moiety serves as a versatile handle for a variety of chemical transformations, enabling its use as a building block in synthesis and bioconjugation. The electron-withdrawing nature of the tetrafluorinated phenyl ring significantly influences the reactivity of the azide group.

Participation in Click Chemistry.

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. organic-chemistry.org The azide group of this compound is an excellent participant in two major classes of click chemistry reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a 1,4-disubstituted 1,2,3-triazole ring from an azide and a terminal alkyne. nih.govwikipedia.org This reaction is a cornerstone of click chemistry due to its reliability and broad applicability. organic-chemistry.orgrsc.org The catalytic cycle involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. nih.govwikipedia.org The presence of the copper catalyst dramatically accelerates the reaction rate compared to the uncatalyzed thermal cycloaddition and ensures the specific formation of the 1,4-regioisomer. organic-chemistry.orgnih.gov

The general mechanism for CuAAC is as follows:

Formation of a copper(I) acetylide from a terminal alkyne and a Cu(I) source.

Coordination of the azide to the copper acetylide.

Cyclization to form a six-membered copper-containing intermediate.

Rearrangement and protonolysis to yield the 1,4-disubstituted triazole and regenerate the Cu(I) catalyst.

This compound can readily participate in CuAAC reactions with various terminal alkynes, providing a straightforward method for covalently linking the tetrafluorobenzaldehyde moiety to other molecules. This has been utilized in the synthesis of complex molecules and polymers. wikipedia.orgnih.gov

| Feature | Description | Reference |

|---|---|---|

| Reactants | Azide and a terminal alkyne | nih.gov |

| Catalyst | Copper(I) species | wikipedia.org |

| Product | 1,4-disubstituted 1,2,3-triazole | nih.gov |

| Regioselectivity | High (exclusively 1,4-isomer) | organic-chemistry.org |

| Reaction Conditions | Mild, often in aqueous solutions | nih.gov |

To circumvent the potential toxicity of the copper catalyst in biological systems, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. nih.gov This reaction utilizes a strained cyclooctyne (B158145), which reacts readily with an azide without the need for a metal catalyst. nih.govmagtech.com.cn The driving force for this reaction is the release of ring strain in the cyclooctyne upon cycloaddition. magtech.com.cn

Research on the closely related compound, 4-azido-2,3,5,6-tetrafluorobenzoic acid, has shown that multi-fluorinated aromatic azides can exhibit interesting properties for fast and convenient bioconjugation via SPAAC. nih.gov The reaction between 4-azido-2,3,5,6-tetrafluorobenzoic acid and a strained cyclooctyne, [1R,8R,9S]-bicyclo[6.1.0]non-4-yn-9-yl methanol, was observed to complete within 5 minutes, indicating a very fast reaction rate. nih.gov This suggests that this compound would also be a highly efficient partner in SPAAC reactions. The electron-withdrawing fluorine atoms on the aromatic ring are thought to accelerate the reaction rate. nih.gov

| Azide Compound | Cyclooctyne Partner | Reaction Time | Significance | Reference |

|---|---|---|---|---|

| 4-azido-2,3,5,6-tetrafluorobenzoic acid | [1R,8R,9S]-bicyclo[6.1.0]non-4-yn-9-yl methanol | < 5 minutes | Demonstrates the high reactivity of perfluoroaryl azides in SPAAC. | nih.gov |

Staudinger Ligation Mechanisms.

The Staudinger ligation is a chemical reaction that forms an amide bond between a phosphine (B1218219) and an azide. wikipedia.orgsigmaaldrich.com This reaction has become a powerful tool for bioconjugation. thermofisher.com The classical Staudinger reaction involves the reaction of an azide with a phosphine to form an aza-ylide intermediate, which is then hydrolyzed to an amine and a phosphine oxide. wikipedia.org In the Staudinger ligation, the phosphine is engineered to contain an electrophilic trap (typically an ester) that is attacked by the aza-ylide intermediate, leading to the formation of a stable amide bond. sigmaaldrich.com

Perfluoroaryl azides, such as derivatives of this compound, have been shown to undergo a fast Staudinger reaction with aryl phosphines. nih.govresearchgate.net A study involving methyl 4-azido-2,3,5,6-tetrafluorobenzoate demonstrated a high reaction rate constant of 18 M⁻¹ s⁻¹. nih.govresearchgate.net The resulting iminophosphorane product was found to be stable towards hydrolysis, which can eliminate the need for an electrophilic trap in some applications. nih.govresearchgate.net The high reactivity is attributed to the electron-deficient nature of the perfluorinated aromatic ring, which lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the azide, thus accelerating the nucleophilic attack by the phosphine. researchgate.net

The mechanism of the Staudinger reaction proceeds through the following steps:

Nucleophilic attack of the phosphine on the terminal nitrogen of the azide to form a phosphazide (B1677712) intermediate.

Loss of dinitrogen (N₂) from the phosphazide to form an iminophosphorane (aza-ylide).

In the classic Staudinger reduction, the iminophosphorane is hydrolyzed to an amine and a phosphine oxide. wikipedia.org

In the Staudinger ligation, the iminophosphorane intramolecularly attacks an electrophilic trap to form a stable amide bond. sigmaaldrich.com

Photoactivation and Nitrene Formation.

Aryl azides can be photochemically activated by UV light to extrude dinitrogen (N₂) and generate highly reactive nitrene intermediates. nsf.govfigshare.com These nitrenes can then undergo a variety of reactions, including insertion into C-H and N-H bonds, addition to double bonds, and ring expansion.

Photolysis of the closely related compound, crystalline 4-azido-2,3,5,6-tetrafluorobenzoic acid, has been shown to produce remarkably stable room-temperature nitrenes. nsf.govfigshare.com The resulting nitrene in the crystalline state has a half-life of 20 days at room temperature in the open air. nsf.govfigshare.com This exceptional stability is attributed to the crystal packing, which traps the extruded N₂ molecules adjacent to the nitrene, preventing its reaction with other species. nsf.gov The photolysis of 4-azido-2,3,5,6-tetrafluorobenzoic acid yields a significantly higher proportion of the desired triplet nitrene compared to other radical side-products. nsf.gov This suggests that photolysis of this compound would also efficiently generate the corresponding reactive nitrene intermediate, which could then be utilized for various chemical modifications and cross-linking applications.

| Precursor Compound | Method of Generation | Nitrene Species | Observed Lifetime | Key Finding | Reference |

|---|---|---|---|---|---|

| 4-azido-2,3,5,6-tetrafluorobenzoic acid (crystalline) | Photolysis | Triplet nitrene | 20 days at room temperature | Unprecedented stability due to crystal packing. | nsf.govfigshare.com |

Nitrene Insertion Reactions (C-H, N-H, O-H, C=C, C-C bonds)

The azide functional group of this compound is a precursor to a highly reactive nitrene intermediate upon thermolysis or photolysis. This perfluorinated aryl nitrene is a key species that engages in a variety of insertion and addition reactions.

C-H Bond Insertion: Perfluorinated aryl nitrenes are known to efficiently insert into proximal C-H bonds, leading to the formation of N-heterocycles through intramolecular cyclization. diva-portal.org Intermolecular C-H amination is also a characteristic reaction. While the precise nature of nitrene C-H insertion is a subject of ongoing study, it represents a powerful method for C-N bond formation. rsc.org Metal catalysts, such as copper complexes, can facilitate nitrene insertion into both aromatic and benzylic C-H bonds. osti.gov

N-H and O-H Bond Insertion: The reactivity of nitrenes extends to heteroatom-hydrogen bonds. In the context of cobalt(II) porphyrin-catalyzed reactions, aryl azides with ortho-substituted hydroxyl (-OH) or amino (-NH) groups undergo an intramolecular hydrogen atom transfer (HAT) from the heteroatom to the nitrene moiety. mdpi.com This process highlights the high reactivity of the nitrene intermediate towards O-H and N-H bonds, leading to the formation of reactive ortho-iminoquinonoid and phenylene diimine species, respectively. mdpi.com This intrinsic reactivity suggests that the nitrene derived from this compound would readily react with external N-H and O-H bonds present in other molecules, such as amines and alcohols.

C=C Bond Addition: The reaction of nitrenes with carbon-carbon double bonds (alkenes) typically results in the formation of aziridines. This cycloaddition reaction is a fundamental transformation in nitrene chemistry. nih.gov While direct photolysis of nitrene precursors can lead to a mixture of products, the reaction pathway can be controlled. For instance, visible-light-activated transition-metal complexes acting as triplet sensitizers can selectively generate triplet nitrenes, which react selectively with alkenes to afford aziridines.

C-C Bond Insertion: Direct insertion of nitrenes into carbon-carbon single bonds is a less common and more challenging transformation compared to C-H insertion or addition to double bonds. Specific substrates and catalytic systems are generally required to facilitate such reactions.

Influence of Fluorination on Nitrene Reactivity and Efficiency

The presence of four fluorine atoms on the aromatic ring significantly modulates the properties and reactivity of the nitrene generated from this compound.

The tetrafluorophenyl group is strongly electron-withdrawing, which has several key consequences:

Increased Electrophilicity: The fluorine atoms increase the electrophilic character of the azide group. sigmaaldrich.com This, in turn, enhances the reactivity of the corresponding nitrene, making it a more potent intermediate for insertion and addition reactions compared to its non-fluorinated counterpart.

Enhanced Intersystem Crossing: Fluorine substitution can influence the spin state of the generated nitrene. Heavy atoms are known to promote intersystem crossing from the initially formed singlet nitrene to the more stable triplet state. This alteration in the spin multiplicity directly affects the reaction selectivity, as singlet and triplet nitrenes exhibit different modes of reactivity.

Stabilization of Intermediates: While the nitrene itself is highly reactive, the fluorinated ring can offer a degree of stability to certain reaction intermediates. Perfluoroaryl azides have proven to be valuable tools in applications like photoaffinity labeling, where the stability and predictable reactivity of the generated nitrene are crucial. diva-portal.org

The table below summarizes the influence of the tetrafluorophenyl moiety on nitrene properties.

| Property | Influence of Tetrafluorophenyl Group | Consequence on Reactivity |

| Electrophilicity | Increased due to strong electron-withdrawing nature of fluorine atoms. sigmaaldrich.com | Enhanced reactivity towards nucleophilic substrates (e.g., C=C bonds) and insertion into electron-rich C-H bonds. |

| Spin State | Can promote intersystem crossing to the triplet state. | Alters reaction selectivity (e.g., stereospecificity of aziridination). |

| Precursor Stability | Perfluoroaryl azides exhibit good thermal stability in the dark and are inert under many biological conditions. diva-portal.org | Allows for controlled generation of the nitrene intermediate via photolysis or thermolysis when required. |

Aldehyde Group (–CHO) Reactivity

Condensation Reactions for Molecular Synthesis

The aldehyde group of this compound is a versatile functional handle for carbon-carbon bond formation through condensation reactions. A prime example is the Knoevenagel condensation, which involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, cyanoacetic acid), typically catalyzed by a weak base. nih.govwikipedia.org

The reaction proceeds via a nucleophilic addition to the carbonyl group, followed by dehydration to yield a stable α,β-unsaturated product. wikipedia.org The electron-withdrawing nature of the tetrafluorophenyl ring enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack and thus facilitating the condensation reaction. mdpi.com This reaction is highly valuable for synthesizing complex molecular architectures and functional materials from relatively simple precursors. nih.gov

Table: Representative Knoevenagel Condensation

| Aldehyde | Active Methylene Compound | Catalyst | Product Type |

|---|---|---|---|

| This compound | Malononitrile | Base (e.g., Piperidine, Amines) | (E)-2-(4-azido-2,3,5,6-tetrafluorobenzylidene)malononitrile |

Imine Formation and Post-Functionalization via Oxime Click Chemistry

The aldehyde functionality readily undergoes condensation with primary amines to form imines (also known as Schiff bases). masterorganicchemistry.com This reaction is typically reversible and can be catalyzed by mild acid. libretexts.org The formation of an imine from this compound provides a covalent linkage that can be further modified or used in dynamic chemical systems.

A particularly powerful application of this reactivity is in the realm of "click chemistry," specifically through oxime ligation. rsc.org This strategy involves a two-step conceptual process:

Initial Reaction: The aldehyde reacts with a molecule containing an aminooxy group (H₂N-O-R) instead of a simple primary amine.

Oxime Formation: This reaction proceeds rapidly and efficiently, even under mild, aqueous conditions, to form a highly stable oxime (C=N-O) linkage. nih.gov

This oxime formation is considered a "click" reaction because it is high-yielding, creates inoffensive byproducts (water), and is bio-orthogonal, meaning it does not interfere with biological functional groups. rsc.org By using an aminooxy-tagged molecule of interest (e.g., a peptide, a fluorophore, or a polymer), the this compound core can be efficiently and specifically labeled or incorporated into larger, multifunctional constructs. This post-functionalization capability makes the aldehyde group a critical site for molecular elaboration.

Influence of Tetrafluorophenyl Moiety on Molecular Properties and Reactivity

The primary effect stems from the high electronegativity of the four fluorine atoms, which makes the tetrafluorophenyl group a potent electron-withdrawing moiety. This electronic pull has several important consequences:

Activation of Functional Groups: As previously discussed, the electron-withdrawing nature of the ring enhances the reactivity of both the azide and aldehyde groups. It increases the electrophilicity of the azide for cycloaddition reactions and the carbonyl carbon for condensation reactions. diva-portal.org

Aromatic Ring Chemistry: The electron-deficient character of the tetrafluorophenyl ring makes it susceptible to nucleophilic aromatic substitution (SNAr). This property is exploited in the synthesis of the parent compound itself, where a fluorine atom on a pentafluorinated precursor is displaced by an azide ion.

Physicochemical Properties: Fluorination significantly increases the lipophilicity of the molecule. This can alter its solubility characteristics and its interactions within biological systems, a property often exploited in medicinal chemistry and materials science. sigmaaldrich.com

The table below details the effects of the tetrafluorophenyl group on the molecule's reactive sites.

| Molecular Feature | Influence of Tetrafluorophenyl Moiety | Resulting Chemical Property |

| Azide Group (-N₃) | Strong inductive electron withdrawal (-I effect). | Increased electrophilicity; enhanced reactivity of the derived nitrene. |

| Aldehyde Group (-CHO) | Strong inductive electron withdrawal (-I effect). | Increased electrophilicity of the carbonyl carbon; facilitates nucleophilic attack and condensation reactions. |

| Aromatic Ring (C₆F₄) | High electron deficiency. | Susceptibility to nucleophilic aromatic substitution (SNAr). |

Applications in Advanced Organic Synthesis Research

Building Blocks for Complex Molecular Architectures

The strategic placement of reactive functional groups makes 4-azido-2,3,5,6-tetrafluorobenzaldehyde an ideal starting material for synthesizing sophisticated organic structures. The aldehyde allows for classic C-C bond-forming reactions and condensations, while the perfluorophenyl azide (B81097) group provides a gateway for photocrosslinking and click chemistry applications.

Synthesis of Novel Organic Molecules and Polymers

The dual reactivity of this compound makes it a valuable precursor for novel organic molecules. The azide group, in particular, is a key functional group for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, allowing the aldehyde to be incorporated into larger molecules containing alkyne groups to form stable triazole linkages.

Furthermore, this compound is a potential monomer for the synthesis of advanced polymers. The azide functionality can participate in polymerization reactions such as the Staudinger polycondensation with bis-phosphine compounds to yield poly(arylene iminophosphorane)s. nih.gov This reaction involves the initial attack of the phosphine (B1218219) on the azide to form a phosphazide (B1677712) intermediate, which then loses dinitrogen gas to form the iminophosphorane linkage. nih.gov By first modifying the aldehyde group, this compound can be converted into a bifunctional monomer suitable for step-growth polymerization, leading to polytriazoles and other functional polymers with unique electronic and physical properties. rsc.org For instance, polymers containing the 4-azido-2,3,5,6-tetrafluorobenzyl moiety have been synthesized and utilized for their photocrosslinking capabilities. researchgate.net

Preparation of Phosphonate (B1237965) Esters

This compound serves as a key starting material in the multi-step synthesis of functionalized aromatic phosphonate esters. precisepeg.com These compounds are of interest for their applications in materials science, particularly in the formation of coordination polymers and lanthanide-ion-supported cages.

A notable example is the synthesis of diisopropyl 4-azido-2,3,5,6-tetrafluorobenzylphosphonate. The synthesis begins with the nucleophilic aromatic substitution (SNAr) on 2,3,4,5,6-pentafluorobenzaldehyde, where an azide group replaces the fluorine atom at the para position to yield this compound. precisepeg.com This intermediate then undergoes a series of transformations as detailed in the table below to afford the final phosphonate ester product. precisepeg.com

| Step | Reaction | Intermediate/Product | Key Reagents |

|---|---|---|---|

| 1 | Nucleophilic Aromatic Substitution (SNAr) | This compound (S4) | 2,3,4,5,6-Pentafluorobenzaldehyde, NaN3 |

| 2 | Reduction | (4-Amino-2,3,5,6-tetrafluorophenyl)methanol (S5) | NaBH4 |

| 3 | Michaelis–Arbuzov Reaction | Diisopropyl 4-amino-2,3,5,6-tetrafluorobenzylphosphonate (S6) | - |

| 4 | Diazotization and Azidation | Diisopropyl 4-azido-2,3,5,6-tetrafluorobenzylphosphonate (L4) | tBuONO, TMSN3 |

This synthetic pathway highlights the utility of the aldehyde as a foundational scaffold for building more complex, functionalized phosphonate ligands. precisepeg.com

Precursor in Porphyrin and Expanded Porphyrinoid Synthesis

Meso-substituted porphyrins are a class of compounds with extensive applications in catalysis, medicine, and materials science. Their synthesis typically involves the acid-catalyzed condensation of an aldehyde with pyrrole (B145914). tcichemicals.comnih.govaatbio.com this compound is an excellent candidate for this reaction, allowing for the introduction of four perfluorophenyl azide moieties at the meso positions of the porphyrin macrocycle.

The most common synthetic strategies that can be employed are the Lindsey and Adler-Longo methods. nih.govtcichemicals.com

Lindsey Synthesis: This two-step procedure involves the condensation of the aldehyde and pyrrole at room temperature in a chlorinated solvent with an acid catalyst (e.g., BF₃·OEt₂ or trifluoroacetic acid), followed by oxidation of the resulting porphyrinogen (B1241876) intermediate with an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.govnih.gov

Adler-Longo Synthesis: This is a one-pot method where the aldehyde and pyrrole are refluxed in propionic acid, allowing for simultaneous condensation and air oxidation to form the porphyrin. nih.gov

The use of a highly fluorinated aldehyde like this compound is advantageous. The electron-withdrawing nature of the pentafluorophenyl group can influence the electronic properties of the resulting porphyrin, and the azide groups provide reactive handles for subsequent post-synthetic modifications, such as attaching the porphyrin to other molecules or surfaces. The synthesis of ABAB-type porphyrins using the closely related pentafluorobenzaldehyde (B1199891) has been demonstrated, showcasing the feasibility of incorporating such fluorinated aromatic groups into complex porphyrin structures. nih.gov

Design and Synthesis of Functionalized Reagents

The unique combination of functional groups in this compound enables its use in creating specialized reagents for probing biological systems and modifying surfaces.

Development of Photoactivatable Fluorogens and Fluorescent Probes

This compound is a key component in the synthesis of photoactivatable fluorescent probes. These molecules, often termed fluorogens, are initially non-fluorescent but can be converted into a highly fluorescent state upon irradiation with light. This property is highly desirable for advanced imaging techniques like super-resolution microscopy. tcichemicals.comresearchgate.net

In a typical synthesis, the aldehyde group of this compound is condensed with an electron-donating group to create a "push-pull" chromophore. The azido (B1232118) group acts as a fluorescence quencher. Upon illumination, the aryl azide is photochemically converted into an aryl amine, which restores the intramolecular charge-transfer and turns on bright fluorescence. tcichemicals.comresearchgate.net

An example is the synthesis of (E)-2-(4-(4-Azido-2,3,5,6-tetrafluorostyryl)-3-cyano-5,5-dimethylfuran-2(5H)-ylidene)malononitrile. This is achieved through a condensation reaction between this compound and 2-(3-cyano-4,5,5-trimethyl-5H-furan-2-ylidene)-malononitrile in pyridine. tcichemicals.com The resulting azido-containing dye is a "dark" fluorogen that can be photoactivated, making it a powerful tool for biological imaging. tcichemicals.com

| Reactant 1 | Reactant 2 | Product | Key Property |

|---|---|---|---|

| This compound | 2-(3-Cyano-4,5,5-trimethyl-5H-furan-2-ylidene)-malononitrile | (E)-2-(4-(4-Azido-2,3,5,6-tetrafluorostyryl)-3-cyano-5,5-dimethylfuran-2(5H)-ylidene)malononitrile | Photoactivatable Fluorogen |

Synthesis of Perfluorophenyl Azide (PFPA) Derivatives for Cross-linking

Perfluorophenyl azides (PFPAs) are a superior class of photoaffinity labeling agents used to study molecular interactions. aatbio.com Upon photolysis with UV light, they form highly reactive singlet nitrene intermediates that can readily insert into C-H and N-H bonds or undergo addition reactions, forming stable covalent cross-links with nearby molecules. aatbio.com The fluorine atoms on the aromatic ring enhance the reactivity of the nitrene and shift the activation wavelength to longer, less damaging wavelengths (~300 nm) compared to non-fluorinated phenyl azides. aatbio.com

This compound is a precursor for various heterobifunctional PFPA cross-linking agents. These reagents contain the photoactivatable PFPA group at one end and a chemically reactive group (like a succinimidyl ester) at the other. This allows for a two-step conjugation process: first, the reagent is attached to a specific molecule via the chemically reactive group, and then, upon photoactivation, the PFPA group cross-links to a binding partner. researchgate.net For example, derivatives like succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate have been developed and used to study protein-protein interactions, such as the binding of calmodulin to Ca²⁺,Mg²⁺-ATPase. researchgate.net

Formation of Fluoro α-Acylamino Amides-Xanthates

A notable application of this compound is in the one-pot synthesis of fluoro α-acylamino amide-xanthates. These compounds are valuable precursors for the synthesis of privileged heterocyclic peptidomimetics. semanticscholar.org The synthetic route employs a multicomponent reaction strategy, specifically the Ugi four-component reaction (Ugi-4CR), followed by a post-transformation functionalization. semanticscholar.org

The Ugi-4CR involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. In this specific application, this compound serves as the aldehyde component. The reaction is typically carried out with an amine (e.g., 4-methoxybenzylamine), a carboxylic acid (e.g., chloroacetic acid), and an isocyanide (e.g., tert-butyl isocyanide) in an anhydrous solvent like methanol. semanticscholar.org

Following the formation of the α-acylamino amide intermediate, a nucleophilic substitution reaction is performed in the same pot. The chloro group, introduced via chloroacetic acid, is displaced by a xanthate salt, such as potassium ethyl xanthogenate, to yield the final fluoro α-acylamino amide-xanthate product. semanticscholar.org This one-pot approach, combining a multicomponent reaction with a subsequent SN2 transformation, provides an efficient pathway to these complex structures. semanticscholar.org

The versatility of this methodology has been demonstrated by varying the aldehyde, and isocyanide components, affording a range of fluoro α-acylamino amide-xanthates in moderate to good yields. semanticscholar.org

| Aldehyde | Isocyanide | Product | Yield (%) |

|---|---|---|---|

| This compound | tert-butyl isocyanide | Fluoro α-acylamino amide-xanthate 10a | Data Not Available in Source |

| This compound | cyclohexyl isocyanide | Fluoro α-acylamino amide-xanthate 10b | Data Not Available in Source |

| This compound | 2,6-dimethylphenyl isocyanide | Fluoro α-acylamino amide-xanthate 10c | Data Not Available in Source |

| 2,3,4,5,6-Pentafluorobenzaldehyde | tert-butyl isocyanide | Fluoro α-acylamino amide-xanthate 10d | Data Not Available in Source |

| 2,3,4,5,6-Pentafluorobenzaldehyde | cyclohexyl isocyanide | Fluoro α-acylamino amide-xanthate 10e | Data Not Available in Source |

| 2,3,4,5,6-Pentafluorobenzaldehyde | 2,6-dimethylphenyl isocyanide | Fluoro α-acylamino amide-xanthate 10f | Data Not Available in Source |

Strategies for Chemical Diversification and Derivatization

The chemical architecture of this compound provides multiple avenues for chemical diversification and derivatization, enabling the synthesis of a wide array of novel compounds. These strategies primarily target the azide, aldehyde, and the perfluorinated aromatic ring functionalities.

The azide group is a versatile functional handle that can undergo several important transformations. It readily participates in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles, a cornerstone of "click chemistry." rsc.org This reaction is known for its high efficiency and selectivity. Furthermore, the azide can undergo the Staudinger reaction with phosphines to form phosphazenes, which can be further hydrolyzed to primary amines. rsc.orgscispace.com Thermal or photochemical decomposition of the azide can generate a highly reactive nitrene intermediate, which can undergo various insertion reactions. rsc.orgscispace.com

The aldehyde functional group is a classic site for derivatization. It can undergo a wide range of condensation reactions with amines to form imines, with hydroxylamines to form oximes, and with hydrazines to form hydrazones. It is also a key participant in various carbon-carbon bond-forming reactions, such as the Wittig reaction to produce alkenes and the aldol (B89426) condensation.

The tetrafluorinated phenyl ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing fluorine atoms activate the ring towards attack by nucleophiles. This allows for the selective replacement of one or more fluorine atoms with other functional groups, such as amines, alkoxides, or thiolates, leading to a diverse range of substituted aromatic compounds.

Research in Bioconjugation and Chemical Biology Applications

Labeling and Modification of Biomolecules

The compound serves as a versatile linker for the covalent modification of a wide range of biological macromolecules. This capability is fundamental to many modern biochemical and cell biology techniques that require stable tagging of specific molecules for detection or analysis.

Covalent Attachment to Proteins, Peptides, and Carbohydrates

The structure of 4-Azido-2,3,5,6-tetrafluorobenzaldehyde allows for multiple strategies for covalent attachment. The aldehyde group can react with primary amines, such as the N-terminus of a protein or the side chain of a lysine residue, to form a Schiff base, which can be subsequently reduced to a stable secondary amine linkage.

More prominently, the azide (B81097) group is a key functional handle for a suite of highly specific and efficient bioconjugation reactions. It can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the metal-free strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions enable the compound to be linked to biomolecules that have been metabolically or synthetically functionalized with an alkyne group. Research has shown that tetra-fluorinated aromatic azides significantly accelerate the rate of SPAAC reactions, making them highly efficient for labeling proteins like bovine serum albumin and lysozyme in vitro. nih.govresearchgate.net

Development of Probes and Imaging Agents

By combining the biomolecule-attaching capabilities of this compound with reporter molecules, researchers can develop sophisticated probes and imaging agents. The compound acts as a bifunctional linker, where one part (e.g., the aldehyde or a carboxylic acid derivative) can be attached to a fluorophore, a biotin tag for affinity purification, or another signaling molecule. The other part, the photoreactive azide, is then used to capture interacting biomolecules.

For instance, a derivative of the compound was used to create a bifunctional labeling reagent which was first attached to model proteins. Subsequently, a fluorescent cyclooctyne (B158145) dye was conjugated to the protein via the SPAAC reaction, demonstrating the utility of this compound in creating fluorescently labeled proteins for imaging studies. nih.gov This strategy allows for the construction of probes designed to visualize the localization of specific proteins or to track their movement within living cells.

Investigation of Biomolecular Interactions

A primary application of this compound is in deciphering the complex network of interactions between biomolecules. Its ability to form covalent crosslinks upon photoactivation makes it an ideal tool for capturing transient or weak interactions that are otherwise difficult to study.

Photoaffinity Labeling (PAL) Techniques for Protein-Protein and Protein-Nucleic Acid Interactions

Photoaffinity labeling (PAL) is a powerful technique used to identify the binding partners of a small molecule or to map the interaction sites between macromolecules. nih.govnih.gov Probes incorporating the 4-azido-2,3,5,6-tetrafluorobenzyl moiety are used in this approach.

The process involves irradiating the sample with UV light. This causes the azide group to release nitrogen gas (N₂) and form a highly reactive nitrene intermediate. This nitrene can then rapidly and non-selectively insert into nearby C-H, N-H, or O-H bonds, forming a stable covalent bond. If the probe is bound to a target protein or nucleic acid, this reaction will covalently link the probe to its interacting partner. This allows for the "trapping" of dynamic interactions, which can then be analyzed using techniques like mass spectrometry to identify the labeled proteins or the specific sites of interaction. nih.govnih.gov Phenyl azide-based reagents have been successfully used to capture and identify transient protein-protein interactions in vivo. nih.gov

Ligand-Receptor Binding Studies

Understanding how ligands bind to their receptors is fundamental to drug discovery and cell biology. This compound can be incorporated into a synthetic ligand to create a photoactivatable probe. This probe retains the ability to bind to its specific receptor. Once binding has occurred, photoactivation with UV light permanently crosslinks the ligand to the receptor.

This covalent capture enables the isolation and identification of previously unknown receptors for bioactive small molecules. Furthermore, by analyzing the crosslinked ligand-receptor complex, researchers can pinpoint the specific amino acids that constitute the binding pocket, providing valuable structural information for drug design and optimization. The σ2 receptor, a target for cancer imaging and neuropathic pain, has been studied using such structural biology approaches to identify novel ligands. nih.gov

Bioorthogonal Chemistry in Biological Systems Research

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The azide group is one of the most widely used functional groups in this field due to its stability and lack of reactivity with endogenous molecules. nih.gov

This compound and its derivatives are key reagents for bioorthogonal applications. The azide handle can participate in several bioorthogonal reactions, most notably the Staudinger ligation and azide-alkyne cycloadditions.

Staudinger Ligation: This reaction occurs between an azide and a specifically engineered triarylphosphine, forming a stable amide bond under physiological conditions. nih.gov

Azide-Alkyne Cycloaddition: As mentioned earlier, both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) versions of this "click" reaction are central to bioorthogonal chemistry. nih.govresearchgate.net

These reactions allow researchers to perform highly specific chemical modifications in complex biological environments, such as on the surface of or inside living cells. For example, cells can be fed with sugars modified with an azide group (e.g., azido (B1232118) sialic acid), which are then incorporated into cell-surface glycans. nih.gov A probe molecule containing a strained alkyne and linked to 4-azido-2,3,5,6-tetrafluorobenzoic acid can then be used to specifically label these cells via the highly efficient SPAAC reaction for imaging or proteomic analysis. nih.gov

Table 1: Applications of this compound in Bioconjugation

| Application | Technique | Reactive Group(s) Utilized | Outcome |

|---|---|---|---|

| Biomolecule Labeling | Click Chemistry (SPAAC) | Azide, Strained Alkyne | Covalent attachment of probes or tags to proteins, peptides, or carbohydrates. nih.gov |

| Interaction Studies | Photoaffinity Labeling (PAL) | Azide (photoactivated to nitrene) | Covalent crosslinking of a probe to its interacting partner (e.g., protein-protein, ligand-receptor). nih.govnih.gov |

| In-situ Chemistry | Bioorthogonal Chemistry | Azide, Alkyne, Phosphine (B1218219) | Specific chemical tagging of biomolecules in complex biological environments like living cells. nih.gov |

Applications in Glycobiology Research

Glycosylation is a critical post-translational modification that affects protein function and cellular processes. Understanding the enzymes involved, such as glycosyltransferases, is a key area of glycobiology. The 4-azido-2,3,5,6-tetrafluorobenzoyl moiety has been instrumental in creating photoactive peptide substrates to identify these enzymes.

A notable application is in the study of protein O-glycosylation, the process of attaching glycans to the hydroxyl group of serine, threonine, or tyrosine residues. nih.gov In one study, researchers investigated the O-mannosyltransferase responsible for the initial O-mannosylation of glycoproteins in Saccharomyces cerevisiae (baker's yeast). To achieve this, they synthesized a photoactive hexapeptide containing an N-(4-azido-2,3,5,6-tetrafluorobenzoyl)tyrosine residue. nih.govuky.edu This modified peptide served as a substrate for the enzyme. Upon incubation with yeast enzyme preparations and subsequent photoactivation, the probe covalently attached to its target. nih.gov This technique successfully identified a specific protein of approximately 82-kDa as the potential catalytic subunit of the O-mannosyltransferase. nih.govuky.edu

| Study Organism | Target Process | Probe Used | Key Finding |

|---|---|---|---|

| Saccharomyces cerevisiae | Protein O-mannosylation | Photoactive hexapeptide with N-(4-azido-2,3,5,6-tetrafluorobenzoyl)tyrosine | Identification of a ca. 82-kDa protein as the potential catalytic subunit of O-mannosyltransferase. nih.gov |

Non-invasive Imaging Techniques

The azide group is a cornerstone of bioorthogonal chemistry, enabling researchers to visualize biological molecules and processes in living systems without interfering with them. This "click chemistry" approach often involves a two-step process. First, a biomolecule of interest is metabolically labeled by introducing a chemical reporter, such as an azido-modified sugar. Second, this reporter is selectively targeted with a probe for imaging or purification. This strategy has been widely applied for the non-invasive imaging of glycans.

While this compound itself is not directly used for metabolic labeling, its derivatives can act as the detection probe that reacts with the azide-labeled biomolecules. The aldehyde functional group provides a reactive handle for conjugation to imaging agents or other tags.

Research on Photoactivatable Probes for Target Identification

The 4-azido-2,3,5,6-tetrafluorobenzoyl group is a highly effective photoaffinity labeling reagent. Upon activation with UV light, the azido group forms a highly reactive nitrene intermediate that can form a covalent bond with nearby molecules, such as the binding pocket of a protein. This property is invaluable for identifying and studying molecular interactions.

One significant advantage of fluorinated phenyl azides is their activation wavelength. aatbio.com Traditional phenyl azides require short-wavelength UV light (~260 nm), which can cause damage to biological samples like proteins and nucleic acids. aatbio.com In contrast, fluorinated versions can be effectively activated at longer wavelengths (~300 nm), minimizing photodamage to the biological system under study. aatbio.com

This approach has been extended beyond proteins to nucleic acids. Researchers have synthesized modified nucleoside-5'-triphosphates containing the 4-azido-2,3,5,6-tetrafluorobenzamido group. nih.gov For example, a derivative of deoxyuridine-5'-triphosphate was created that could be incorporated into DNA during a polymerase chain reaction (PCR). nih.gov The resulting DNA, now containing the photoactive group, could be cross-linked upon irradiation with light above 300 nm, providing a tool for studying DNA-protein interactions or for applications in diagnostics. nih.gov

| Probe Type | Biomolecule Target | Application | Advantage of Tetrafluoroaryl Azide |

|---|---|---|---|

| Peptide-based | Enzymes (e.g., O-mannosyltransferase) | Identification of enzyme subunits. nih.gov | Forms stable covalent bond upon photoactivation. |

| Nucleotide-based | DNA | Creation of photo-cross-linkable DNA for interaction studies. nih.gov | Can be activated at ~300 nm, minimizing damage to nucleic acids. aatbio.comnih.gov |

Materials Science Research and Engineering Applications

Development of Functional Polymeric Materials

The incorporation of the PFPA moiety into polymer structures imparts photoactive properties, enabling the development of materials that can be modified or cross-linked with light. This has led to significant advancements in functional polymers for microelectronics and other high-technology fields.

Use as Cross-linking Reagents for Soluble Polyimides

Soluble polyimides are crucial materials in the microelectronics industry, valued for their thermal stability and dielectric properties. However, to be used as stable thin films, they often require a cross-linking step to render them insoluble. Perfluorophenyl azide (B81097) derivatives, synthesized from precursors like 4-Azido-2,3,5,6-tetrafluorobenzaldehyde, serve as effective photo-activated cross-linkers for these polymers.

Research has demonstrated the use of bis(perfluorophenyl azide)s (bis-PFPAs) as cross-linking agents for soluble polyimides. In these studies, irradiation at specific wavelengths, such as 350 nm, initiates the cross-linking process, enabling the creation of stable polyimide films with thicknesses of several microns. This process is fundamental to their application as negative photoresists in deep-UV lithography.

| Cross-linker Type | Polymer System | Irradiation Wavelength | Application |

| bis(perfluorophenyl azide) | Soluble Polyimide | 350 nm | Negative Photoresist |

Application in Photoresists and Coatings

The ability to induce cross-linking upon light exposure makes this compound and its derivatives ideal for photolithography. When mixed with a soluble polyimide, these compounds form a photosensitive material that functions as a negative resist. Upon exposure to deep-UV light through a photomask, the exposed regions of the polymer film become cross-linked and insoluble. The unexposed regions can then be washed away with a solvent, leaving a patterned structure. This technique has been used to resolve feature sizes as small as 0.5 µm. This photo-patterning capability is essential for manufacturing microelectronic components.

Creation of Photoactive Polymers and Liquid Crystals

Incorporating a photoactive molecule like this compound into a polymer backbone renders the entire macromolecule photoactive. Upon irradiation, the pendant azide groups can react to form cross-links or to graft the polymer to a surface. This creates "photoactive polymers" whose properties, such as solubility and chemical resistance, can be precisely controlled by light. mdpi.com This principle is the basis for their use as photoresists and for creating functional coatings. While the creation of photoactive polymers is a well-established application of this compound, its specific use in the synthesis or modification of liquid crystals is not prominently documented in available research.

Surface Functionalization Strategies

The high reactivity of the photogenerated nitrene from the perfluorophenyl azide group is harnessed for the covalent modification of various surfaces. This strategy is particularly effective for materials that lack conventional reactive functional groups.

Nitrene-Mediated Covalent Surface Modification

Upon activation by UV light (typically around 300 nm), the azide group of this compound releases nitrogen gas to form a highly reactive singlet nitrene intermediate. aatbio.com This intermediate can readily insert into carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds, as well as add across carbon-carbon double bonds (C=C), without the need for a catalyst. nih.gov This versatile reactivity allows for the covalent immobilization of molecules onto a wide variety of polymer and organic surfaces that are otherwise difficult to functionalize. nih.govresearchgate.net

Two primary approaches are used for this surface functionalization:

Grafting To: A molecule of interest is first derivatized with a PFPA compound. This conjugate is then applied to a substrate and immobilized via photoactivation. nih.gov

Grafting From: The substrate surface is first treated with a PFPA-containing molecule (e.g., a PFPA-silane for oxide surfaces) to create a photoactive surface. A second molecule or material is then brought into contact with this surface and covalently attached upon irradiation. nih.govnih.gov

This method allows for precise control over the type and density of functional groups attached to a surface. nih.gov

Applications in 3D Photografting for Spatially Resolved Functionalization

The light-mediated nature of PFPA chemistry is ideal for creating spatially defined patterns on surfaces. By using photomasks or focused light sources like lasers, the activation of the azide group can be confined to specific areas, enabling high-resolution 2D patterning. nih.govnih.gov

This concept has been extended to three-dimensional (3D) fabrication. In a notable study, a fluorescent molecule (BODIPY) substituted with a perfluorophenyl azide group was used for a process of 2D and 3D surface photopatterning. nih.gov Using the laser of a fluorescence microscope, the molecule was not only grafted onto a surface (2D patterning) but was also induced to homopolymerize. nih.gov By controlling the laser power and irradiation time, researchers could grow pillar-like nanostructures vertically from the surface, achieving spatial control in the third dimension (z-axis). nih.gov This research demonstrated the ability to create conical pillars with heights up to 800 nm and widths of 400 nm, showcasing the potential of PFPA chemistry in advanced 3D photografting and the fabrication of micro- and nanostructures. nih.gov

| Technique | Activating Source | Dimensional Control | Key Outcome | Reference Finding |

| Photolithography | Deep-UV Light & Photomask | 2D (x, y) | Spatially patterned thin films | Resolution of 0.5 µm features |

| Laser-Promoted Grafting | Focused Laser (375 nm or 532 nm) | 3D (x, y, z) | Growth of nano/micro pillars | Structures up to 800 nm in height |

Two-Photon and Three-Photon Absorption Induced Grafting

Multiphoton absorption (MPA) processes, such as two-photon and three-photon absorption, offer a sophisticated method for the spatial and temporal control of chemical reactions. In the context of surface modification, MPA allows for the precise, three-dimensional grafting of molecules like this compound onto or within a material. This is achieved by focusing a high-intensity laser beam into the volume of a material that has been impregnated with the compound. The simultaneous absorption of two or three photons excites the azido (B1232118) group, leading to its decomposition and the subsequent formation of a covalent bond with the surrounding matrix.

While direct research on the two-photon and three-photon absorption induced grafting of this compound is limited, studies on analogous fluorinated aryl azides provide a strong basis for its potential. For instance, the use of a novel fluoroaryl azide with an alkyne tail has been demonstrated for precise immobilization within a PEG-based matrix via two-photon induced decomposition and nitrene insertion. This suggests that this compound could be similarly employed for creating intricate, covalently-bound patterns within various polymeric substrates.

The efficiency of this grafting process is contingent on several factors, including the multiphoton absorption cross-section of the molecule, the laser parameters (wavelength, pulse duration, and power), and the reactivity of the substrate. The perfluorinated nature of the benzaldehyde (B42025) derivative is expected to enhance the lifetime of the singlet nitrene intermediate, thereby increasing the probability of successful grafting.

Table 1: Hypothetical Parameters for Multiphoton Grafting of this compound

| Parameter | Typical Value/Range | Significance |

|---|---|---|

| Excitation Wavelength (for TPA) | 700-900 nm | Allows for deeper penetration into the material with reduced scattering and photodamage compared to single-photon UV excitation. |

| Laser Power | 10-100 mW | Influences the rate and resolution of the grafting process. Higher power can lead to faster patterning but may risk material damage. |

| Pulse Duration | Femtoseconds (fs) | Ultrashort pulses are necessary to achieve the high peak intensities required for efficient multiphoton absorption. |

| Grafting Resolution | Sub-micrometer | The nonlinear nature of multiphoton absorption confines the reaction to the focal volume, enabling high-resolution patterning. |

This table presents illustrative parameters for the two-photon absorption (TPA) induced grafting of this compound, based on typical values for similar aryl azide compounds. Specific optimal conditions would require experimental determination.

Stability of Grafted Patterns

A key advantage of using this compound for surface modification is the anticipated high stability of the resulting patterns. The grafting process, initiated by the photodecomposition of the azide, results in the formation of robust covalent bonds between the tetrafluorobenzaldehyde moiety and the substrate. These bonds are significantly more durable than those formed through physical adsorption or other non-covalent interactions.

The stability of patterns grafted using perfluorophenyl azides is well-documented. The covalent linkages are resistant to washing with various solvents, changes in pH, and moderate temperature fluctuations. This durability is crucial for applications where the patterned surface is exposed to harsh environmental conditions or requires long-term performance. For example, in the context of creating microfluidic devices or biosensors, the stability of the surface chemistry is paramount for reliable and reproducible results.

The perfluorinated ring of this compound can further contribute to the stability of the modified surface by imparting hydrophobic and oleophobic properties. This can prevent fouling and enhance the longevity of the device in complex biological or chemical environments.

Table 2: Expected Stability of Surfaces Modified with this compound

| Condition | Expected Stability | Rationale |

|---|---|---|

| Solvent Washing (e.g., ethanol, acetone) | High | Covalent bonds are not disrupted by common organic solvents. |

| Aqueous Solutions (varying pH) | High | The C-N or C-C bonds formed are generally stable across a wide pH range. |

| Thermal Stress (up to 100 °C) | Moderate to High | The stability is dependent on the thermal properties of the substrate and the specific covalent linkage formed. |

| Mechanical Abrasion | Moderate | While the chemical bond is strong, the overall mechanical stability will depend on the properties of the bulk material. |

This table outlines the anticipated stability of surfaces patterned with this compound under various conditions. The data is generalized based on the known properties of covalently grafted perfluorophenyl azide layers.

Advanced Materials for Organic Electronics

While the primary research focus for compounds like this compound has been in bioconjugation and surface modification, their electronic properties, particularly those stemming from the fluorinated aromatic system, suggest potential, albeit unexplored, applications in organic electronics.

Potential in Organic Light-Emitting Diodes (OLEDs)

Based on available scientific literature, there is currently no documented research on the application of this compound in Organic Light-Emitting Diodes (OLEDs). The design of materials for OLEDs typically focuses on molecules with specific photoluminescent properties, charge transport capabilities, and energy level alignments, which have not been characterized for this compound in the context of electroluminescent devices.

Relevance in Organic Field-Effect Transistors (OFETs)

Similarly, a review of current research indicates no specific studies on the use of this compound in Organic Field-Effect Transistors (OFETs). Materials for OFETs are selected based on their charge carrier mobility and semiconductor properties. While fluorination can influence the electronic characteristics of organic molecules, the suitability of this particular compound for transistor applications has not been investigated.

Advanced Characterization and Computational Studies

Spectroscopic Analysis of 4-Azido-2,3,5,6-tetrafluorobenzaldehyde and its Derivatives

Spectroscopic techniques are fundamental in the elucidation of the molecular structure and electronic nature of this compound and its derivatives. Each method provides specific insights into different aspects of the compound's constitution.

NMR spectroscopy is an indispensable tool for the structural verification of fluorinated organic molecules.

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple, characterized by a single, distinct signal for the aldehydic proton (-CHO). This peak would typically appear far downfield, generally in the range of 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group and the electron-withdrawing nature of the perfluorinated aromatic ring. For comparison, the aldehydic proton in the related compound 3,5-diiodo-2,4,6-trifluorobenzaldehyde appears as a singlet at 10.16 ppm rsc.org.

¹⁹F NMR: Fluorine-19 NMR provides detailed information about the fluorine environment within the molecule. For this compound, the four fluorine atoms are in two chemically distinct environments, leading to two signals in the ¹⁹F NMR spectrum. The fluorine atoms at positions 2 and 6 (ortho to the aldehyde) are equivalent, as are the fluorine atoms at positions 3 and 5 (meta to the aldehyde). This results in a symmetrical AA'XX' spin system. The chemical shifts are sensitive to the electronic effects of the substituents. In derivatives like methyl 4-azido-2,3,5,6-tetrafluorobenzoate, two multiplets are observed at approximately -138.6 ppm and -150.9 ppm. A similar pattern is expected for the aldehyde, with two multiplets corresponding to the two sets of non-equivalent fluorine atoms.

Table 1: Representative NMR Data for Compounds Related to this compound

| Compound | Nucleus | Chemical Shift (δ) ppm | Multiplicity / Coupling Constant (J) Hz |

| 3,5-Diiodo-2,4,6-trifluorobenzaldehyde rsc.org | ¹H | 10.16 | s |

| ¹⁹F | -58.1 (F4), -92.56 (F2, F6) | t, J = 8.0; d, J = 8.0 | |

| Methyl 4-azido-2,3,5,6-tetrafluorobenzoate | ¹H | 3.99 | s |

| ¹⁹F | -138.6, -150.9 | m, m | |

| 4-Azido-2,3,5,6-tetrafluorobenzoic acid | ¹⁹F | -137.1, -150.7 | m, m |

Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'm' denotes multiplet.

Mass spectrometry is critical for determining the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₇HF₄N₃O and a monoisotopic mass of approximately 219.00 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides a precise mass measurement, allowing for the unambiguous confirmation of the elemental formula. In the mass spectrum, the molecular ion peak [M]⁺ would be observed. A characteristic fragmentation pattern would involve the loss of a nitrogen molecule (N₂) from the azide (B81097) group, resulting in a highly reactive nitrene intermediate radical cation, [M-28]⁺. Subsequent fragmentation could involve the loss of the carbonyl group (CO) and hydrogen cyanide (HCN).

Table 2: Expected High-Resolution Mass Spectrometry Data

| Ion Formula | Calculated m/z | Description |

| [C₇HF₄N₃O]⁺ | 219.0008 | Molecular Ion [M]⁺ |

| [C₇HF₄NO]⁺ | 191.0022 | Loss of N₂ from azide |

| [C₆HF₄N]⁺ | 163.0073 | Loss of CO |

Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show strong, characteristic absorption bands for the azide, aldehyde, and fluoroaromatic moieties.

The most prominent and diagnostic peak is the asymmetric stretching vibration of the azide group (-N₃), which appears as a very strong and sharp band in the region of 2100-2160 cm⁻¹. The aldehyde group is identified by two key absorptions: the C-H stretch, which typically appears as a pair of weak bands between 2700-2900 cm⁻¹, and the strong carbonyl (C=O) stretch between 1680-1715 cm⁻¹. The electron-withdrawing fluorine atoms on the aromatic ring would shift this C=O stretch to a higher frequency. Additionally, strong absorptions corresponding to C-F stretching vibrations are expected in the fingerprint region, typically between 1000-1400 cm⁻¹.

Table 3: Characteristic Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Azide (-N₃) | Asymmetric Stretch | 2100 - 2160 | Strong, Sharp |

| Aldehyde (-CHO) | C=O Stretch | 1680 - 1715 | Strong |

| Aldehyde (-CHO) | C-H Stretch | 2700 - 2900 | Weak |

| Fluoroaromatic | C-F Stretch | 1000 - 1400 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium |

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. Phenyl azides are well-known photoaffinity probes that are activated by UV light. While simple phenyl azides require short-wavelength UV light (~260 nm) for activation, the incorporation of fluorine atoms onto the aromatic ring can shift the absorption maximum to longer wavelengths. This is advantageous as it allows for photoactivation at wavelengths that are less damaging to biological samples and other sensitive materials aatbio.com. Fluorinated phenyl azides can be effectively photoactivated at around 300 nm aatbio.com. Therefore, this compound is expected to exhibit a significant absorption band in the UV region around this wavelength, corresponding to the electronic transitions within the azido-substituted aromatic system.

Advanced Imaging and Microscopy Techniques in Research

The photo-reactive nature of the perfluorophenyl azide (PFPA) group in this compound makes it an excellent candidate for surface modification and the fabrication of patterned materials. Advanced microscopy techniques are essential for characterizing the resulting micro- and nanostructures.

Laser Scanning Microscopy (LSM), including confocal fluorescence microscopy, is a powerful technique for characterizing surfaces patterned using light-sensitive molecules like perfluorophenyl azides. The high spatial control afforded by a focused laser beam can be used to selectively activate the azide group in specific regions of a substrate.

In a typical application, a surface is coated with a derivative of this compound. A laser, often from a fluorescence microscope, is then used to irradiate desired areas. Upon absorbing the laser light, the azide group releases nitrogen gas to form a highly reactive nitrene intermediate. This nitrene can then covalently bond to the underlying substrate or react with other azide-containing molecules to form a polymer film, effectively "printing" a pattern onto the surface acs.orgacs.org.

LSM can then be used to visualize these patterns, especially if the molecule is fluorescent or is used to immobilize a fluorescent probe. The technique allows for the creation and subsequent high-resolution imaging of 2D patterns and even the growth of 3D microstructures with controlled height and shape. This laser-promoted patterning is a versatile method for creating functionalized surfaces for applications in biosensors, microarrays, and materials science acs.org.

Ellipsometry for Film Thickness Measurements

Ellipsometry is a highly sensitive, non-destructive optical technique widely used for the characterization of thin films. researchgate.netresearchgate.netpsu.edumdpi.comatomiclimits.com It measures the change in polarization of light upon reflection from a sample surface to determine film thickness, refractive index, and other optical constants. mdpi.com For organic materials like this compound, which can be incorporated into photoresist films or other surface coatings, spectroscopic ellipsometry is particularly powerful. science.gov

The technique involves directing a polarized beam of light at the film's surface and analyzing the polarization of the reflected light. By measuring the ellipsometric angles, Ψ (psi) and Δ (delta), as a function of wavelength and angle of incidence, a model-based analysis can yield precise thickness measurements, often with sub-nanometer resolution. mdpi.com

In a hypothetical application, a thin film of a polymer doped with this compound could be characterized to monitor changes in thickness upon exposure to UV light, which would induce reactions of the azide group. The data obtained could be fitted to a theoretical model, such as the Bruggeman effective medium approximation for composite materials, to extract the film's optical properties and thickness. mdpi.com

Table 1: Illustrative Ellipsometry Data for a Hypothetical Film

| Parameter | Before UV Exposure | After UV Exposure |

| Film Thickness (nm) | 100.5 ± 0.2 | 95.2 ± 0.3 |

| Refractive Index (at 633 nm) | 1.582 | 1.595 |

| Extinction Coefficient (at 633 nm) | 0.001 | 0.003 |

This table presents hypothetical data to illustrate the type of information that can be obtained from ellipsometry measurements.

Computational Chemistry Approaches

Computational chemistry provides invaluable insights into the behavior of molecules at the atomic level, complementing experimental findings.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the molecular properties of compounds like this compound. researchgate.net These calculations can determine optimized molecular geometries, electronic structures, and vibrational frequencies. chimia.charxiv.orgresearchgate.netcore.ac.uksyr.edu

Vibrational analysis through computational methods can predict the infrared (IR) and Raman spectra of the molecule. chimia.charxiv.orgresearchgate.netcore.ac.uk This is crucial for interpreting experimental spectra and assigning specific vibrational modes to functional groups within the molecule. For instance, the characteristic asymmetric stretch of the azide group in this compound can be computationally identified and its frequency predicted. The influence of the highly fluorinated aromatic ring on the vibrational modes of the aldehyde and azide groups can also be systematically studied.

Table 2: Hypothetical Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| Asymmetric Stretch | Azide (N₃) | 2135 |

| Symmetric Stretch | Azide (N₃) | 1280 |

| Carbonyl Stretch | Aldehyde (C=O) | 1710 |

| C-F Stretch | Aromatic Ring | 1100-1400 |

This table contains representative theoretical frequencies for illustrative purposes.

The azido (B1232118) group in this compound is highly reactive and can undergo thermal or photochemical decomposition to form a highly reactive nitrene intermediate with the expulsion of nitrogen gas. amazonaws.comrsc.orgwikipedia.org This process is fundamental to the utility of aryl azides in cross-linking and surface functionalization. beilstein-journals.orgacs.orgfigshare.com

Computational modeling can elucidate the reaction mechanism of nitrene formation. rsc.orgnih.gov Calculations can map the potential energy surface of the decomposition reaction, identifying transition states and intermediates. rsc.org This can help determine whether the reaction proceeds through a stepwise or concerted mechanism and can also predict the relative energies of the singlet and triplet spin states of the resulting nitrene, which dictates its subsequent reactivity. rsc.orgwikipedia.org For aryl nitrenes, subsequent reactions can include ring expansion or C-H insertion. wikipedia.org

Organic molecules with delocalized π-electron systems, such as aromatic compounds, are of interest for their potential nonlinear optical (NLO) properties. utm.myannalsofrscb.roscielo.br The Z-scan technique is a widely used experimental method to measure the nonlinear absorption (NLA) and nonlinear refraction (NLR) of materials. annalsofrscb.roscielo.brucf.edutaylorfrancis.comekb.eg

In a typical Z-scan experiment, a sample is moved along the propagation axis (z-axis) of a focused laser beam. scielo.br By measuring the transmittance through a finite aperture in the far field, one can determine the sign and magnitude of the nonlinear refractive index (n₂). scielo.brresearchgate.net An "open-aperture" Z-scan, where all the transmitted light is collected, allows for the determination of the nonlinear absorption coefficient (β). ucf.edu

While no specific Z-scan data for this compound is currently available, computational methods can be employed to predict its hyperpolarizabilities, which are indicative of its NLO response. The presence of the electron-withdrawing fluorine atoms and the potentially electron-donating azide group (after conversion to other functionalities) on the aromatic ring could lead to interesting NLO properties.

Table 3: Common Parameters Measured by the Z-scan Technique

| Parameter | Symbol | Information Provided |

| Nonlinear Refractive Index | n₂ | Change in refractive index with light intensity |

| Nonlinear Absorption Coefficient | β | Change in absorption with light intensity |

| Third-Order Susceptibility | χ⁽³⁾ | Overall third-order nonlinear optical response |

Q & A

Q. What are the standard synthetic routes for 4-Azido-2,3,5,6-tetrafluorobenzaldehyde, and what critical parameters influence yield and purity?

The primary synthesis involves nucleophilic substitution of pentafluorobenzaldehyde with sodium azide (NaN₃) in acetone/water under reflux. Critical parameters include:

- Solvent ratio : A 2:1 acetone/water mixture optimizes azide substitution while minimizing side reactions .

- Temperature control : Reflux at 75–85°C ensures efficient azide incorporation without decomposition .

- Purification : Silica gel chromatography (petroleum ether/ethyl acetate, 9.5:0.5) separates para and ortho isomers, achieving >95% purity .

- Reaction time : Variability exists (1–12 hours), necessitating TLC monitoring to prevent over-reaction .

Q. How do the functional groups in this compound contribute to its reactivity in bioconjugation reactions?

The compound’s dual functionality enables diverse reactions:

- Aldehyde group : Undergoes condensation with amines (e.g., hydrazines) for Schiff base formation, useful in protein labeling .

- Azide moiety : Participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioorthogonal tagging .

- Fluorinated aromatic ring : Enhances stability and lipophilicity, improving membrane permeability in drug delivery systems .

- Example : In photolabeling, the azide forms nitrenes upon UV irradiation, enabling covalent bonding with proteins (e.g., 78% efficiency in human serum albumin) .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of azide introduction in the synthesis of this compound to minimize isomer formation?

Regioselectivity is influenced by:

- Substrate positioning : The electron-withdrawing aldehyde group directs azide substitution to the para position via resonance stabilization .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor para-selectivity by stabilizing transition states .

- Catalytic additives : Lewis acids like BF₃·Et₂O enhance para-azide formation in macrocycle syntheses, reducing ortho byproducts .

- Validation : ¹⁹F NMR (δ 150.8–151.1 ppm for para-F) confirms regiochemistry, while HPLC-MS quantifies isomer ratios .

Q. What strategies are effective in addressing discrepancies in reaction times reported for the nucleophilic substitution step (e.g., 1 hour vs. 12 hours)?

Discrepancies arise from:

- Substrate concentration : Higher NaN₃ concentrations (1.2 eq) reduce reaction time to 1 hour by accelerating substitution kinetics .

- Scale effects : Small-scale reactions (<10 mmol) proceed faster due to efficient heat transfer, while larger batches require extended reflux .

- Monitoring tools : In situ IR tracking of the azide peak (~2120 cm⁻¹) ensures completion without over-degradation .

- Case study : A 12-hour reflux at lower NaN₃ loading (1.1 eq) achieved 66% yield, emphasizing stoichiometric balancing .

Q. What methodological considerations are essential when employing this compound in the synthesis of trans-A2B2 porphyrins, and how do Lewis acid choices impact product distribution?

Key considerations include:

- Acid catalyst : BF₃·Et₂O promotes trans-A2B2 porphyrin formation (14% yield) by templating linear dipyrromethane intermediates. In contrast, TFA generates mixed products (e.g., mono- and tri-azidated porphyrins) due to uncontrolled cyclization .

- Stoichiometry : A 1:1 aldehyde-to-dipyrromethane ratio minimizes side products. Excess aldehyde leads to over-substitution .

- Purification : Sequential silica chromatography (dichloromethane/hexane) isolates trans-A2B2 isomers, confirmed by HRMS (e.g., [M + Na]⁺ = 1756.1924) .

Q. How can researchers mitigate competing side reactions (e.g., azo dimerization) during photochemical applications of this compound?

Mitigation strategies:

- Wavelength control : UV irradiation at 365 nm selectively generates nitrenes over thermal decomposition pathways .

- Quenchers : Adding tertiary amines (e.g., DABCO) scavenges radicals, reducing azo byproduct formation .

- Solvent choice : Hydrophobic environments (e.g., cyclohexane) enhance C–H insertion efficiency (82% in IgG labeling) versus polar media .

Data Analysis and Contradiction Resolution

Q. How should researchers reconcile conflicting NMR data for this compound derivatives across studies?

Contradictions often stem from:

- Solvent effects : ¹⁹F NMR shifts vary in CDCl₃ (δ −140.4 to −135.5 ppm) versus CD₃OD due to hydrogen bonding .

- Isomer contamination : Ortho-azide impurities (δ 144.7–145.0 ppm in ¹⁹F NMR) skew integrations; repurification via prep-TLC resolves this .

- Instrument calibration : High-resolution (≥400 MHz) ¹H NMR ensures accurate aldehyde proton detection (δ 10.24 ppm) .

Applications in Advanced Materials

Q. What role does this compound play in synthesizing fluorinated polymers, and how does its reactivity compare to non-fluorinated analogs?

The compound enables:

- Surface functionalization : Azide-alkyne "click" reactions anchor fluorinated moieties to polymers, enhancing hydrophobicity (contact angle >110°) .

- Thermal stability : Fluorine substitution raises glass transition temperatures (Tg) by 20–30°C compared to non-fluorinated benzaldehydes .

- Example : In PAAm-PFPA hydrogels, the azide facilitates photocoupling with NHS esters for biomolecule immobilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations